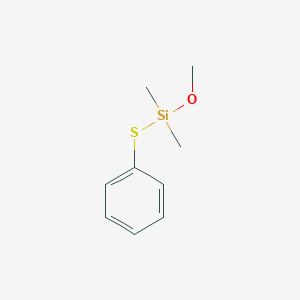![molecular formula C11H11ClN2O3S B14610070 N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide CAS No. 58841-08-0](/img/structure/B14610070.png)
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group, a chloropropenyl sulfanyl group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide typically involves the reaction of 4-aminophenol with 3-chloroprop-2-en-1-yl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide, followed by nitration using nitric acid to introduce the nitro group. The final step involves acetylation with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid can be used.
Substitution: Nucleophiles such as thiols or amines can react with the chloropropenyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloropropenyl sulfanyl group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways, making the compound useful for studying enzyme mechanisms and protein modifications.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(3-Chloroprop-2-en-1-yl)sulfanyl]-2-nitrophenyl}acetamide: is similar to compounds like 3-chloroprop-2-en-1-yl sulfide and nitrophenyl derivatives.
2-[(2-chloroprop-2-en-1-yl)sulfanyl]-4,6-dimethylpyrimidine: Another compound with a similar chloropropenyl sulfanyl group.
Uniqueness
This compound stands out due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its unique structure makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
58841-08-0 |
|---|---|
Molecular Formula |
C11H11ClN2O3S |
Molecular Weight |
286.74 g/mol |
IUPAC Name |
N-[4-(3-chloroprop-2-enylsulfanyl)-2-nitrophenyl]acetamide |
InChI |
InChI=1S/C11H11ClN2O3S/c1-8(15)13-10-4-3-9(18-6-2-5-12)7-11(10)14(16)17/h2-5,7H,6H2,1H3,(H,13,15) |
InChI Key |
MYVSRPZMMUGJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)SCC=CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1H-Benzimidazole, 2-[5-(4-methylphenyl)-2-thienyl]-](/img/structure/B14610010.png)


-lambda~5~-phosphane](/img/structure/B14610047.png)
![2-[(E)-Octyldiazenyl]propan-2-ol](/img/structure/B14610071.png)
![N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine](/img/structure/B14610072.png)
![2-[Ethyl(phenyl)amino]ethene-1-sulfonyl fluoride](/img/structure/B14610078.png)
